2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole
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Overview
Description
2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole is a heterocyclic compound that features a fused indazole and dioxole ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-tolyl hydrazine with a dioxole-containing aldehyde or ketone under acidic or basic conditions to form the desired indazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, possibly using continuous flow reactors or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole or dioxole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole involves its interaction with specific molecular targets. For example, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share a similar indole structure and have diverse biological activities.
Indazole Derivatives: Other indazole derivatives, such as indazole-3-carboxylic acid, also exhibit significant biological activities.
Uniqueness
2-(p-Tolyl)-2H-[1,3]dioxolo[4,5-f]indazole is unique due to its fused dioxole ring, which can impart distinct chemical and biological properties compared to other indole and indazole derivatives. This structural feature may enhance its ability to interact with specific biological targets and improve its stability under various conditions .
Properties
Molecular Formula |
C15H12N2O2 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-(4-methylphenyl)-[1,3]dioxolo[4,5-f]indazole |
InChI |
InChI=1S/C15H12N2O2/c1-10-2-4-12(5-3-10)17-8-11-6-14-15(19-9-18-14)7-13(11)16-17/h2-8H,9H2,1H3 |
InChI Key |
GKPDEPOTNZUBAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C3C=C4C(=CC3=N2)OCO4 |
Origin of Product |
United States |
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